molecular formula C15H13ClN4O2S2 B12190359 N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12190359
M. Wt: 380.9 g/mol
InChI Key: OYWPJSQSYCFWKM-UHFFFAOYSA-N
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Description

N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its significant bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, leading to various biological effects . The compound may also interfere with viral replication by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the combination of the thiadiazole and oxazole rings in its structure. This dual-ring system enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H13ClN4O2S2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H13ClN4O2S2/c1-8-12(9(2)22-20-8)13(21)17-14-18-19-15(24-14)23-7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H,17,18,21)

InChI Key

OYWPJSQSYCFWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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